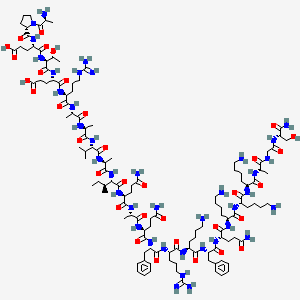
Camstatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Camstatin is a natural product isolated from Streptomyces parvulus, a soil-dwelling actinomycete. It is a polyketide derived from the polyketide synthase (PKS) pathway. Camstatin has been extensively studied for its biological activities in various organisms and is known to possess potent anti-tumor, anti-inflammatory, and immunomodulatory properties. Camstatin has been found to modulate the activity of a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.
科学的研究の応用
Calmodulin Antagonism
Camstatin is an analog of PEP-19 with enhanced binding to and antagonism of calmodulin . This property makes it a valuable tool in studying the role of calmodulin in various biological processes.
Inhibition of Neuronal Nitric Oxide Synthase
Camstatin inhibits neuronal nitric oxide synthase . This application is particularly important in neuroscience research, as nitric oxide plays a crucial role in neurotransmission and neurovascular coupling.
Drug Delivery
The chicken chorioallantoic membrane (CAM) assay has been used in cancer research to study the molecular mechanisms of anti-cancer drug effects . Given its ability to bind to calmodulin, Camstatin could potentially be used as a drug delivery system in this context.
Angiogenesis Research
The CAM assay is also used to study angiogenesis , the process by which new blood vessels form from pre-existing ones. As Camstatin has the ability to bind to calmodulin, it could potentially influence angiogenesis, making it a useful tool in this field of research.
Cancer Research
The CAM assay is an alternative in vivo cancer xenograft model . Camstatin, with its ability to bind to calmodulin and inhibit neuronal nitric oxide synthase , could be used to study its effects on tumor growth and metastasis in this model.
Study of Cellular Processes
Camstatin’s ability to bind to calmodulin can be used to study various cellular processes that involve calmodulin . These include processes like cell cycle regulation, signal transduction, and apoptosis.
作用機序
Target of Action
Camstatin is a selective peptide blocker of calmodulin . Calmodulin is a multifunctional intermediate messenger protein that transduces calcium signals by binding calcium ions and then modifying its interactions with various target proteins.
Result of Action
Camstatin’s primary result of action is the inhibition of certain cellular processes mediated by calmodulin. This includes the inhibition of neuronal nitric oxide synthase . By blocking these processes, Camstatin can potentially modulate various physiological responses.
特性
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H203N39O34/c1-12-63(4)95(159-102(177)69(10)143-117(192)94(62(2)3)158-101(176)68(9)139-99(174)66(7)141-104(179)77(38-27-55-136-121(132)133)150-111(186)82(44-49-92(168)169)155-119(194)96(70(11)163)160-113(188)83(45-50-93(170)171)153-116(191)87-40-29-57-161(87)120(195)64(5)127)118(193)154-79(41-46-88(128)164)105(180)142-67(8)100(175)145-80(42-47-89(129)165)112(187)157-84(58-71-30-15-13-16-31-71)114(189)151-78(39-28-56-137-122(134)135)108(183)148-76(37-22-26-54-126)109(184)156-85(59-72-32-17-14-18-33-72)115(190)152-81(43-48-90(130)166)110(185)149-75(36-21-25-53-125)107(182)147-74(35-20-24-52-124)106(181)146-73(34-19-23-51-123)103(178)140-65(6)98(173)138-60-91(167)144-86(61-162)97(131)172/h13-18,30-33,62-70,73-87,94-96,162-163H,12,19-29,34-61,123-127H2,1-11H3,(H2,128,164)(H2,129,165)(H2,130,166)(H2,131,172)(H,138,173)(H,139,174)(H,140,178)(H,141,179)(H,142,180)(H,143,192)(H,144,167)(H,145,175)(H,146,181)(H,147,182)(H,148,183)(H,149,185)(H,150,186)(H,151,189)(H,152,190)(H,153,191)(H,154,193)(H,155,194)(H,156,184)(H,157,187)(H,158,176)(H,159,177)(H,160,188)(H,168,169)(H,170,171)(H4,132,133,136)(H4,134,135,137)/t63-,64-,65-,66-,67-,68-,69-,70+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWNBOOELGGSY-QCJADNLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H203N39O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2760.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does camstatin interact with its target and what are the downstream effects?
A: Camstatin exerts its effects by binding to calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous cellular processes [, , ]. By binding to CaM, camstatin acts as an antagonist, inhibiting CaM's interaction with and activation of downstream targets. One such target is the plasma membrane Ca2+ ATPase (PMCA), a critical regulator of intracellular calcium levels []. By inhibiting PMCA, camstatin effectively increases calcium extrusion from neurons []. This modulation of calcium dynamics has been shown to limit long-term potentiation (LTP) in hippocampal neurons, suggesting a potential role for camstatin in regulating synaptic plasticity [].
Q2: What is known about the structure-activity relationship (SAR) of camstatin?
A: While the exact structural characterization of camstatin is not extensively detailed in the provided research, studies have explored the impact of modifications on its activity. Research suggests that the minimal active domain of PEP-19, from which camstatin is derived, is crucial for its CaM antagonism []. Analogs with modifications to this domain have demonstrated altered binding affinities for CaM and varying potencies as neuronal nitric oxide synthase (nNOS) inhibitors, highlighting the importance of this region for camstatin's biological activity [].
Q3: What evidence exists for camstatin's in vitro and in vivo efficacy?
A: In vitro studies have shown that camstatin effectively inhibits CaM-dependent enzyme activity, specifically targeting nNOS []. This inhibition was positively correlated with the binding affinity of camstatin analogs for CaM []. In vivo studies focusing on the hippocampus have demonstrated that camstatin can effectively block LTP in CA1 neurons, mimicking the naturally limited plasticity observed in CA2 neurons where PEP-19 is abundantly expressed []. This effect was linked to enhanced calcium extrusion, further supporting the proposed mechanism of action []. Furthermore, introducing camstatin into CA1 neurons did not significantly impact baseline synaptic responses, suggesting a specific influence on plasticity mechanisms rather than general neuronal function [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
